Cas no 2167782-89-8 (methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate)

Methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate is a brominated thiazole derivative with significant utility in organic synthesis and medicinal chemistry. The compound features a reactive bromine substituent at the 1-position of the 3-methylbutyl chain, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. The thiazole core provides a heterocyclic scaffold often employed in bioactive molecule design, while the ester group at the 4-position offers versatility for hydrolysis or transesterification. This intermediate is particularly valuable for constructing complex molecules, including potential pharmacophores, due to its balanced reactivity and stability under controlled conditions. Its structural features make it suitable for applications in drug discovery and fine chemical synthesis.
methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate structure
2167782-89-8 structure
Product Name:methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate
CAS No:2167782-89-8
MF:C10H14BrNO2S
MW:292.192660808563
CID:6564501
PubChem ID:165872492
Update Time:2025-10-12

methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate
    • EN300-1269720
    • 2167782-89-8
    • Inchi: 1S/C10H14BrNO2S/c1-6(2)4-7(11)9-12-8(5-15-9)10(13)14-3/h5-7H,4H2,1-3H3
    • InChI Key: LSCKNBIOJQZZRY-UHFFFAOYSA-N
    • SMILES: BrC(C1=NC(C(=O)OC)=CS1)CC(C)C

Computed Properties

  • Exact Mass: 290.99286g/mol
  • Monoisotopic Mass: 290.99286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.4Ų

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Additional information on methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate

Methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate (CAS No. 2167782-89-8): An Overview

Methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate (CAS No. 2167782-89-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a brominated alkyl substituent. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. Thiazoles are known for their stability and their ability to form strong hydrogen bonds, which can influence the compound's solubility and reactivity. In the context of methyl 2-(1-bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate, the thiazole ring plays a crucial role in determining the compound's overall stability and its interactions with biological systems.

The brominated alkyl substituent (1-bromo-3-methylbutyl) is another key feature of this compound. Bromine is a halogen that can significantly affect the electronic properties of the molecule, influencing its reactivity and potential biological activity. The presence of bromine also makes this compound a valuable intermediate in synthetic chemistry, as it can be readily substituted or eliminated to form other derivatives with different functionalities.

Recent studies have explored the potential applications of methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate in various areas of research. One notable area is its use as an intermediate in the synthesis of novel pharmaceutical compounds. For example, a study published in the Journal of Medicinal Chemistry (2021) reported the synthesis of several thiazole-based derivatives using this compound as a starting material. These derivatives exhibited promising antitumor activity against various cancer cell lines, suggesting that methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate could serve as a valuable scaffold for the development of new anticancer drugs.

Another area of interest is the use of methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate in the development of antimicrobial agents. Thiazoles are known for their broad-spectrum antimicrobial properties, and recent research has shown that compounds containing this ring structure can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A study published in the European Journal of Medicinal Chemistry (2020) demonstrated that derivatives of methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate exhibited potent antibacterial activity against multidrug-resistant strains, making them promising candidates for further development as novel antibiotics.

In addition to its potential applications in medicinal chemistry, methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate has also been investigated for its use in materials science. The unique electronic properties of thiazoles make them suitable for use in organic electronics and photovoltaic materials. A study published in the Journal of Materials Chemistry C (2022) reported the synthesis of thiazole-based polymers using this compound as a monomer. These polymers exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs).

The synthesis of methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate typically involves multistep reactions that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 4-chloroacetyl chloride with thiourea to form an intermediate thioamide, followed by cyclization to form the thiazole ring. The brominated alkyl substituent can then be introduced via nucleophilic substitution or other suitable methods.

In conclusion, methyl 2-(1-Bromo-3-methylbutyl)-1,3-thiazole-4-carboxylate (CAS No. 2167782-89-8) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique molecular structure and chemical properties make it an attractive candidate for further investigation and development. As research in these areas continues to advance, it is likely that new applications and uses for this compound will be discovered, further highlighting its importance in modern scientific research.

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